Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name for this compound is This compound , which adheres to the substitutive nomenclature rules for heterocyclic systems. The parent structure is a pyridine ring, modified by a methyl group at position 1, a ketone group at position 6, and a carboxylate group at position 3. The sodium counterion arises from the deprotonation of the carboxylic acid moiety.
The CAS Registry Number assigned to this compound is 1255098-70-4 , a unique identifier that distinguishes it from other chemical entities in international databases. Its molecular formula, C₇H₆NNaO₃ , reflects the sodium salt form of the carboxylic acid derivative. The SMILES notation (O=C(C(C=C1)=CN(C)C1=O)[O-].[Na+] ) further clarifies the connectivity of atoms, highlighting the conjugated dihydropyridine system and the sodium ion’s coordination.
Structural Analogs and Isomeric Considerations
Structurally related compounds include esters, acids, and analogs with substitutions on the pyridine ring. For example:
- Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 6375-89-9): This methyl ester analog replaces the sodium carboxylate with a methyl ester group, altering solubility and reactivity.
- 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid sodium salt (CAS B13423048): A benzimidazole-fused derivative with a similar sodium carboxylate group but distinct pharmacological implications.
Isomeric possibilities arise from variations in substituent positions. For instance, moving the methyl group from position 1 to position 2 would yield sodium 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate , a positional isomer with potentially different physicochemical properties. Additionally, tautomerism between the 1,6-dihydropyridine and 1,4-dihydropyridine forms could exist, though the 1,6-dihydro configuration is stabilized by conjugation with the carbonyl group.
| Compound | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | 1255098-70-4 | C₇H₆NNaO₃ | Sodium carboxylate at position 3 |
| Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 6375-89-9 | C₈H₉NO₃ | Methyl ester at position 3 |
| 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | 100047-66-3 | C₆H₆N₂O₃ | Pyridazine backbone instead of pyridine |
International Nonproprietary Name (INN) Designations
As of current regulatory records, this compound does not possess an official International Nonproprietary Name (INN) . INN designations are typically reserved for compounds with established therapeutic applications, such as the calcium channel blocker efonidipine (INN: efonidipine hydrochloride), which shares a dihydropyridine core but includes additional pharmacophoric groups like a benzylaminoethyl ester and a nitrophenyl moiety. The absence of an INN for this compound suggests it remains primarily a research chemical or intermediate rather than a clinically approved drug.
In contrast, structurally complex molecules like muvalaplin (INN: muvalaplin), a small-molecule inhibitor targeting lipoprotein(a), demonstrate how INN assignments correlate with advanced clinical development stages. Muvalaplin’s molecular architecture includes multiple aromatic and heterocyclic systems, underscoring the specificity required for INN approval. For this compound, future INN designation would depend on demonstrated therapeutic utility and regulatory submission.
Properties
Molecular Formula |
C7H6NNaO3 |
|---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
sodium;1-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C7H7NO3.Na/c1-8-4-5(7(10)11)2-3-6(8)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
YASWGSGOAOGZND-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process involves:
- Dissolving 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in a suitable solvent.
- Adding sodium hydroxide to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exhibit notable antimicrobial properties. For instance, a related compound was shown to restore the antibiotic activity of amoxicillin against resistant strains of E. coli, demonstrating its potential as a lead candidate for combination therapies in treating bacterial infections .
Anticancer Properties
Studies have also highlighted the anticancer potential of this compound. Its structural features allow it to interact with specific biological targets, leading to significant pharmacological effects. For example, modifications to the compound have resulted in derivatives with enhanced selectivity towards cancer cell lines while exhibiting reduced cytotoxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and heterocycles due to its diverse chemical reactivity. The compound's ability to undergo various chemical transformations makes it valuable in the development of new materials and pharmaceuticals.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound derivatives, researchers evaluated their effects against multiple strains of bacteria. The results indicated that specific modifications to the compound significantly improved its activity against resistant strains, suggesting a promising avenue for further development in antibiotic therapies.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound derivatives. The study revealed that certain derivatives exhibited selective inhibition of cancer cell proliferation while sparing healthy cells. This selectivity was attributed to the compound's ability to target specific signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to block AP-1-mediated luciferase activity, which implies its anti-inflammatory function . It also affects various signaling pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyridinone derivatives allows for meaningful comparisons with sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Key analogues include:
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 6375-89-9)
- Structure : Differs by a methyl ester group instead of the sodium carboxylate.
- Synthesis : Prepared via alkylation of 6-oxo-1,6-dihydropyridine intermediates using methyl iodide (MeI) in DMF, achieving 87% yield ().
- Applications : Intermediate for further derivatization, such as hydrolysis to the sodium carboxylate form .
Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 10561-91-8)
- Structure : Ethyl ester variant with a similarity score of 0.97 to the sodium carboxylate derivative ().
- Reactivity : Ethyl esters are less reactive toward hydrolysis compared to methyl esters, influencing their stability in biological systems.
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Compound 18 in )
- Structure : Bromine substituent at position 5 introduces steric and electronic effects.
- Synthesis: Achieved via bromination of the parent pyridinone followed by methylation (87% yield).
- Utility : Bromine enhances electrophilicity, making it a candidate for cross-coupling reactions.
Methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylate (Compound 10 in )
- Structure : Benzyloxy group at position 1 increases lipophilicity.
- Synthesis : Benzylation of the hydroxylated precursor using benzyl bromide (38.6% yield).
- Bioactivity : Lipophilic substituents may improve membrane permeability in antimicrobial applications.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid (CAS: 3719-45-7)
- Structure : Free carboxylic acid form with a similarity score of 0.93 to the sodium salt ().
- Properties : Higher solubility in polar solvents compared to ester derivatives but less stable in acidic conditions.
Physicochemical and Functional Comparisons
Biological Activity
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a derivative of dihydropyridine, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8NNaO3
- Molecular Weight : 195.15 g/mol
- CAS Number : 1255098-70-4
This compound features a pyridine ring with a carboxylate group, which contributes to its reactivity and biological significance. It is often studied for its interaction with various biological targets.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties . It has been shown to inhibit AP-1-mediated luciferase activity, a critical pathway in the inflammatory response. This suggests its potential utility in developing anti-inflammatory drugs.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. The compound's derivatives have been evaluated for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. Notably, some derivatives displayed significant antibiofilm potential, outperforming traditional antibiotics like Ciprofloxacin .
While specific mechanisms for this compound are still under investigation, related compounds have shown interactions with enzymes involved in metabolic pathways. For instance, the parent compound has demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating significant potency .
Research Findings and Case Studies
Research has highlighted several significant findings regarding the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
